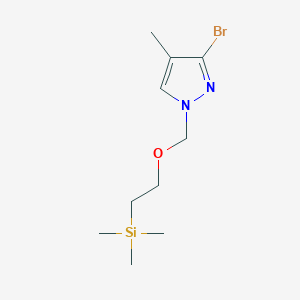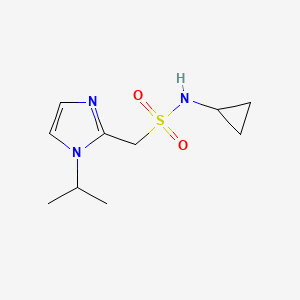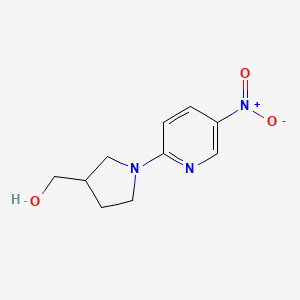
2H-1,4-Benzoxazin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,4-Benzoxazin-6-amine is a heterocyclic compound that features a benzene ring fused with an oxazine ring. This compound is part of the benzoxazine family, which is known for its diverse biological and synthetic applications. The presence of both nitrogen and oxygen atoms in the oxazine ring contributes to its unique chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2H-1,4-Benzoxazin-6-amine can be synthesized through various methods. One efficient method involves the use of potassium carbonate (K2CO3) and water (H2O) in an ionic liquid medium such as [omim][BF4]. This method allows for the chemoselective synthesis of 3-aryl-2H-1,4-benzoxazine derivatives at room temperature . Another method involves the reductive cyclization of 2-(2-nitrophenoxy) acetonitrile adducts in the presence of iron (Fe) and acetic acid, yielding good to excellent results .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. The use of recoverable ionic liquids and environmentally benign conditions is favored to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,4-Benzoxazin-6-amine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as phenacyl bromides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium carbonate, phenacyl bromides, and various solvents such as ionic liquids. Reaction conditions often involve room temperature synthesis to ensure high selectivity and yield .
Major Products Formed
The major products formed from the reactions of this compound include 3-aryl-2H-1,4-benzoxazine derivatives, which are valuable intermediates in the synthesis of various biologically active compounds .
Applications De Recherche Scientifique
2H-1,4-Benzoxazin-6-amine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2H-1,4-Benzoxazin-6-amine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of interleukin-1, exhibiting immune and anti-inflammatory actions . The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
2H-1,4-Benzoxazin-6-amine can be compared with other similar compounds, such as:
Benzoxazinone: Another member of the benzoxazine family, known for its antimicrobial and antifungal properties.
Benzoxazine: A compound with a similar structure but different functional groups, used in the synthesis of polymers and resins.
Quinazolin-4-one: A fused heterocyclic compound with similar biological activities, including anticancer and antibacterial properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the amine group, which contributes to its distinct chemical reactivity and biological activities.
Propriétés
Numéro CAS |
575472-93-4 |
|---|---|
Formule moléculaire |
C8H8N2O |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
2H-1,4-benzoxazin-6-amine |
InChI |
InChI=1S/C8H8N2O/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-3,5H,4,9H2 |
Clé InChI |
XMWLWTWAHMKWLV-UHFFFAOYSA-N |
SMILES canonique |
C1C=NC2=C(O1)C=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(Tert-butoxycarbonylamino)propylamino]-2-chloro-3-nitroquinoline](/img/structure/B13965771.png)
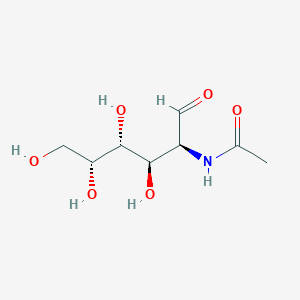

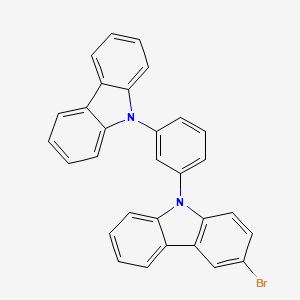



![1-[2-Chloro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13965815.png)


